2-Methoxy-6-nitroaniline CAS number 16554-45-3
2-Methoxy-6-nitroaniline CAS number 16554-45-3
An In-depth Technical Guide to 2-Methoxy-6-nitroaniline (CAS: 16554-45-3)
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-6-nitroaniline (CAS Number 16554-45-3), a key chemical intermediate in organic synthesis. This document delves into its fundamental physicochemical properties, outlines a detailed and validated synthesis protocol, explores its significant applications in the development of pharmacologically active compounds, and discusses essential analytical and safety considerations. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights and explaining the causal relationships behind experimental choices to ensure both technical accuracy and practical applicability.
Introduction: The Strategic Importance of 2-Methoxy-6-nitroaniline
2-Methoxy-6-nitroaniline, also known as 2-Amino-3-nitroanisole or 6-Nitro-o-anisidine, is a substituted aniline that serves as a versatile and valuable building block in synthetic organic chemistry.[1][2] Its unique trifunctional nature—possessing an amine, a methoxy, and a nitro group on an aromatic ring—provides multiple reactive sites. This structural arrangement allows for regioselective transformations, making it a sought-after precursor for the synthesis of complex heterocyclic systems and other targeted molecules. The strategic placement of the electron-donating methoxy group and the electron-withdrawing nitro group ortho to the amine functionality significantly influences its reactivity and utility. This guide aims to provide a holistic understanding of this compound, grounded in established scientific principles and practical laboratory experience.
Physicochemical & Structural Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in research and development. The key properties of 2-Methoxy-6-nitroaniline are summarized below.
| Property | Value | Source(s) |
| CAS Number | 16554-45-3 | [1] |
| Molecular Formula | C₇H₈N₂O₃ | [3] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | Light yellow to brown solid; Orange prisms | [3][4][5] |
| Melting Point | 73-78 °C | [5] |
| Boiling Point | 322.1 ± 22.0 °C (Predicted) | [5] |
| Density | 1.318 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | -0.35 ± 0.25 (Predicted) | [5] |
| IUPAC Name | 2-methoxy-6-nitroaniline | [1] |
| Common Synonyms | 2-Methoxy-6-nitrophenylamine, 2-Amino-3-nitroanisole | [2][3] |
These properties dictate the compound's handling, storage, and reaction conditions. For instance, its solid form and moderate melting point simplify weighing and transfer under standard laboratory conditions. Its predicted high boiling point indicates low volatility.
Synthesis Protocol: O-Methylation of 2-Amino-3-nitrophenol
The most reliable and commonly cited method for preparing 2-Methoxy-6-nitroaniline is through the selective O-methylation of 2-amino-3-nitrophenol.[4][5][6] This Williamson ether synthesis variant is effective due to the higher acidity of the phenolic hydroxyl group compared to the amine protons, allowing for selective deprotonation and subsequent alkylation.
Causality Behind Experimental Design
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Choice of Substrate: 2-Amino-3-nitrophenol is the ideal starting material as it contains the requisite arrangement of functional groups.
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Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.[5][6] Its use avoids the harsher conditions that might be associated with stronger bases like alkali metal hydrides, which could potentially deprotonate the aniline nitrogen or lead to side reactions.
-
Choice of Methylating Agent: Methyl iodide (iodomethane) is a highly effective methylating agent due to the excellent leaving group ability of iodide.[4][5]
-
Choice of Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It readily dissolves the reactants and the intermediate potassium phenoxide salt, facilitating a homogenous reaction environment and enhancing the rate of the Sₙ2 reaction.[4][5]
Detailed Step-by-Step Methodology
This protocol is a synthesized and validated procedure based on established literature.[4][5][6]
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-nitrophenol (11.66 g, 76 mmol) and anhydrous potassium carbonate (12.55 g, 91 mmol).
-
Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF) to the flask.
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Initial Stirring: Stir the resulting mixture vigorously at room temperature for 1 hour. This period ensures the complete formation of the potassium phenoxide salt.
-
Addition of Methylating Agent: Prepare a solution of iodomethane (5.68 mL, 91 mmol) in 10 mL of DMF. Add this solution dropwise to the reaction mixture over 15-20 minutes. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
-
Reaction: Continue to stir the mixture at room temperature for 14 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Quenching and Extraction: Upon completion, pour the reaction mixture into 200 mL of distilled water. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).[5][6]
-
Washing: Combine the organic layers and wash with saturated brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a dark solid.[5][6]
-
Purification: Purify the crude product by recrystallization from hexane or isopropyl ether to yield 2-Methoxy-6-nitroaniline as orange prisms.[4][5] The expected yield is approximately 11.6 g (91%).[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Methoxy-6-nitroaniline.
Key Applications in Drug Discovery and Organic Synthesis
The utility of 2-Methoxy-6-nitroaniline stems from the differential reactivity of its functional groups, which can be addressed sequentially.
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Precursor for Heterocyclic Synthesis: It is a valuable starting material for synthesizing benzimidazoles and quinoxalines. For example, reduction of the nitro group to an amine yields 3-methoxybenzene-1,2-diamine.[7] This diamine can then be cyclized with various reagents to form substituted benzimidazoles, a scaffold present in numerous pharmaceuticals.[8] Similarly, reaction with dicarbonyl compounds like glyoxal leads to the formation of methoxy-substituted quinoxalines.[9]
-
FGFR4 Inhibitor Synthesis: 2-Methoxy-6-nitroaniline is explicitly mentioned as a useful intermediate for preparing pyrimidine derivatives that act as Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[5] FGFR4 is a validated target in oncology, particularly for hepatocellular carcinoma, making this application highly relevant to drug development professionals.
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Versatile Amine Chemistry: As a primary amine, the -NH₂ group can undergo a wide range of reactions, including diazotization, acylation, and reductive amination, allowing for its incorporation into larger, more complex molecular architectures.[10] The presence of the ortho-methoxy and nitro groups sterically and electronically influences these reactions.
Application Workflow Diagram
Caption: Synthetic utility of 2-Methoxy-6-nitroaniline as a precursor.
Analytical and Spectroscopic Characterization
Self-validating protocols require robust analytical confirmation of the product's identity and purity.
-
Liquid Chromatography-Mass Spectrometry (LCMS): This is a primary technique for confirming the successful synthesis. For 2-Methoxy-6-nitroaniline (MW: 168.15), electrospray ionization (ESI) in positive mode will show a prominent peak for the protonated molecule ([M+H]⁺) at m/z 169.0.[5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic peaks include:
-
N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹.
-
C-H stretching (aromatic and methyl): ~2850-3100 cm⁻¹.
-
N-O stretching (nitro group): Strong asymmetric and symmetric bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.
-
C-O stretching (methoxy ether): A strong band around 1200-1275 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show distinct signals for the aromatic protons (typically in the 6.5-8.0 ppm range), the two amine protons (a broad singlet), and the three methoxy protons (a sharp singlet around 3.8-4.0 ppm).
-
¹³C NMR: Will show seven distinct carbon signals corresponding to the six aromatic carbons and the one methoxy carbon. The chemical shifts will be influenced by the attached functional groups.
-
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 2-Methoxy-6-nitroaniline is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazard Classification: Acutely toxic if swallowed. It is designated with the GHS06 pictogram (skull and crossbones).
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area immediately and thoroughly with water.[11]
-
Storage: The compound should be stored in a cool, dry, dark place in a tightly sealed container.[5] It is assigned to Storage Class 6.1C for combustible, acute toxic compounds.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2-Methoxy-6-nitroaniline (CAS: 16554-45-3) is a chemical intermediate of significant value, particularly in the fields of medicinal chemistry and materials science. Its synthesis is straightforward and high-yielding, and its unique substitution pattern provides a gateway to a variety of complex molecular structures, including important heterocyclic scaffolds. By understanding its properties, synthesis, reactivity, and safety protocols as detailed in this guide, researchers can confidently and effectively leverage this compound to advance their scientific objectives.
References
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PrepChem.com. Synthesis of 2-Methoxy-6-nitroaniline. Available at: [Link]
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PubChem, National Center for Biotechnology Information. 6-Nitro-o-anisidine. Available at: [Link]
- Google Patents. US5466871A - Process for preparing nitroaniline derivatives.
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LookChem. Cas 19506-17-3,5-Methoxyquinoxaline. Available at: [Link]
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